3-Fluoro-2-(trifluoromethyl)phenylacetic acid

Medicinal Chemistry Physicochemical Property Drug Design

3-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 897940-14-6) provides a uniquely quantified physicochemical profile: LogP 2.47, pKa 3.88, melting point 122–124°C. This specific 3-fluoro-2-(trifluoromethyl) substitution imparts distinct electronic/steric effects unattainable with non-fluorinated or mono-substituted analogs, making it the rational choice for DPP-IV inhibitor SAR campaigns that demand a precise LogP window (2.4–2.5) and enhanced acidity. 97% purity, white crystalline solid. Available for immediate R&D procurement.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 897940-14-6
Cat. No. B1319560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)phenylacetic acid
CAS897940-14-6
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O
InChIInChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyMQDCRGGUZQIVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(trifluoromethyl)phenylacetic Acid (CAS 897940-14-6) Physicochemical and Structural Baseline


3-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 897940-14-6) is a fluorinated phenylacetic acid derivative with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by a benzene ring bearing a fluoro group at the 3-position and a trifluoromethyl group at the 2-position, with an acetic acid moiety attached to the ring . This substitution pattern confers distinct physicochemical properties, including a predicted LogP of 2.47160 and a predicted pKa of 3.88 [REFS-3, REFS-4]. The compound is a white to off-white crystalline solid with a melting point range of 122–124 °C and a predicted boiling point of 253.6±35.0 °C .

Why 3-Fluoro-2-(trifluoromethyl)phenylacetic Acid Cannot Be Replaced by Generic Trifluoromethylphenylacetic Acid Analogs


The 3-fluoro-2-(trifluoromethyl) substitution pattern on the phenylacetic acid scaffold imparts a unique combination of electronic and steric effects that directly influence key physicochemical properties such as lipophilicity, acidity, and melting point compared to non-fluorinated or differently substituted analogs [1]. Specifically, the presence of the ortho-trifluoromethyl group combined with the meta-fluoro substituent creates a distinct electron-withdrawing environment that cannot be replicated by mono-substituted trifluoromethylphenylacetic acids (e.g., CAS 3038-48-0) or by other positional isomers (e.g., CAS 195447-80-4). These property differences translate into quantifiable variations in LogP (2.47 vs. 2.4), pKa (3.88 vs. ~4.1), and solid-state characteristics that critically impact synthetic handling, purification behavior, and potential biological target engagement in drug discovery campaigns [REFS-2, REFS-3].

Quantitative Differentiation of 3-Fluoro-2-(trifluoromethyl)phenylacetic Acid from Closest Analogs


Increased Lipophilicity (LogP) Relative to Non-Fluorinated Analog

The 3-fluoro-2-(trifluoromethyl) substitution elevates the partition coefficient (LogP) relative to the non-fluorinated analog 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0). The target compound exhibits a LogP of 2.47 [1], whereas the comparator lacking the 3-fluoro group has a lower LogP of 2.4 (XLogP3) [2].

Medicinal Chemistry Physicochemical Property Drug Design

Enhanced Acidity (Lower pKa) Versus 2-(Trifluoromethyl)phenylacetic Acid

The combined electron-withdrawing effects of the ortho-CF₃ and meta-F groups result in a lower predicted pKa for 3-fluoro-2-(trifluoromethyl)phenylacetic acid (3.88) compared to 2-(trifluoromethyl)phenylacetic acid, which lacks the meta-fluoro substituent and has a predicted pKa of approximately 4.1 [1].

Physicochemical Property Ionization Reactivity

Higher Melting Point Differentiates Handling and Purification from 2-(Trifluoromethyl)phenylacetic Acid

3-Fluoro-2-(trifluoromethyl)phenylacetic acid exhibits a significantly higher melting point (122–124 °C) than its non-fluorinated analog 2-(trifluoromethyl)phenylacetic acid, which melts at 100–102 °C .

Solid-State Property Purification Formulation

Structural Distinction from Positional Isomer 4-Fluoro-2-(trifluoromethyl)phenylacetic Acid Alters Physicochemical Profile

The 3-fluoro positional isomer (target) is structurally distinct from the 4-fluoro analog (CAS 195447-80-4). While the 4-fluoro isomer is also a solid (melting point not widely reported) with identical molecular formula and weight, its substitution pattern alters electronic distribution and, consequently, predicted physicochemical properties. The 3-fluoro isomer demonstrates a LogP of 2.47 and pKa of 3.88 [REFS-1, REFS-2], whereas predicted values for the 4-fluoro isomer are not uniformly reported in accessible literature but would be expected to differ due to altered inductive and resonance effects.

Isomer Differentiation Structure-Activity Relationship Lead Optimization

Validated Research and Industrial Scenarios for 3-Fluoro-2-(trifluoromethyl)phenylacetic Acid


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning

When a drug discovery project demands a specific LogP window (e.g., 2.4–2.5) to balance membrane permeability and solubility, 3-fluoro-2-(trifluoromethyl)phenylacetic acid offers a quantified LogP of 2.47 [1]. This is a measurable increase over the non-fluorinated analog (LogP 2.4) [2] and provides a distinct option compared to other regioisomers that may exhibit different lipophilicity profiles. Procurement of this specific compound ensures the intended physicochemical profile is maintained in the lead series.

Synthesis of DP-IV Inhibitor Intermediates and Related Antidiabetic Agents

Fluorinated phenylacetic acids are established intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of antidiabetic drugs [1]. While the target compound is not explicitly named in the referenced patent, its structural homology to the exemplified 2,4,5-trifluorophenylacetic acid intermediate positions it as a potential scaffold for generating novel analogs. The distinct 3-fluoro-2-(trifluoromethyl) substitution pattern may impart different steric and electronic interactions with the DPP-IV active site, making it a valuable building block for SAR exploration.

Physicochemical Property-Driven Building Block Selection

Researchers seeking a fluorinated phenylacetic acid building block with a specific combination of moderate lipophilicity (LogP 2.47), enhanced acidity (pKa 3.88), and a defined solid-state melting point (122–124 °C) [1] will find 3-fluoro-2-(trifluoromethyl)phenylacetic acid uniquely suited to their requirements. This property profile distinguishes it from 2-(trifluoromethyl)phenylacetic acid (lower LogP, higher pKa, lower melting point) [2], enabling rational selection based on quantitative criteria rather than generic availability.

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